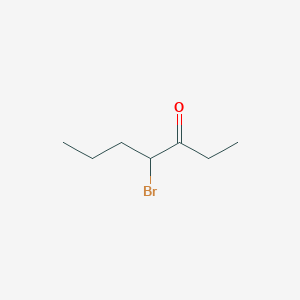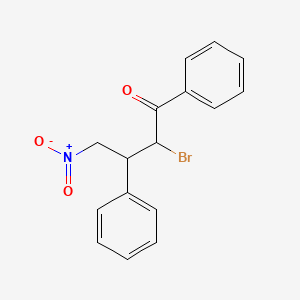
2-Bromo-4-nitro-1,3-diphenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-nitro-1,3-diphenylbutan-1-one is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a bromine atom, a nitro group, and two phenyl groups attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one typically involves multi-step organic reactions. One common method involves the bromination of 4-nitro-1,3-diphenylbutan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-nitro-1,3-diphenylbutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like ethanol or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 2-amino-4-nitro-1,3-diphenylbutan-1-one.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions.
Applications De Recherche Scientifique
2-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atom and nitro group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl groups provide hydrophobic interactions that can enhance binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4’-Benzyloxy-3’-nitroacetophenone
- 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one
- 4-Nitro-1,3-diphenyl-1-butanone
Uniqueness
2-Bromo-4-nitro-1,3-diphenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
55490-02-3 |
|---|---|
Formule moléculaire |
C16H14BrNO3 |
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
2-bromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H14BrNO3/c17-15(16(19)13-9-5-2-6-10-13)14(11-18(20)21)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Clé InChI |
QDSMUEINENJTRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


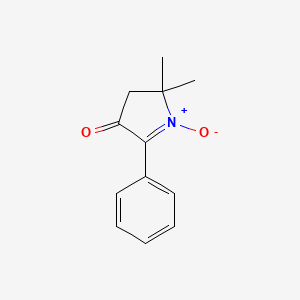
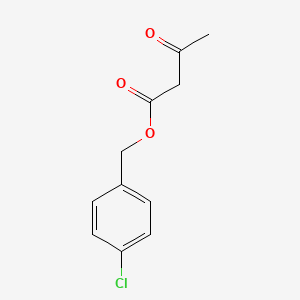
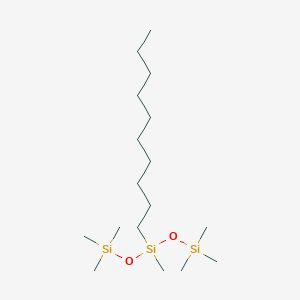
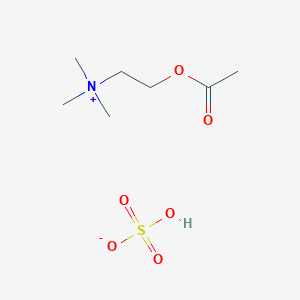
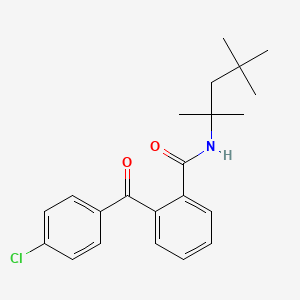



![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
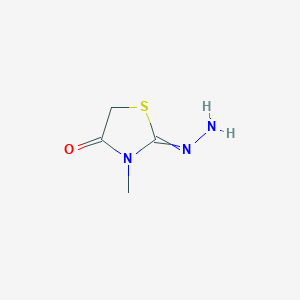
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
mercury](/img/structure/B14632593.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
